N-Desethyl amodiaquine dihydrochloride

Catalog No.
S904130
CAS No.
79049-30-2
M.F
C18H20Cl3N3O
M. Wt
400.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Desethyl amodiaquine dihydrochloride

CAS Number

79049-30-2

Product Name

N-Desethyl amodiaquine dihydrochloride

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol;dihydrochloride

Molecular Formula

C18H20Cl3N3O

Molecular Weight

400.7 g/mol

InChI

InChI=1S/C18H18ClN3O.2ClH/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17;;/h3-10,20,23H,2,11H2,1H3,(H,21,22);2*1H

InChI Key

BCYBRFGUODDEGH-UHFFFAOYSA-N

SMILES

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl

Synonyms

4-[(7-Chloro-4-quinolinyl)amino]-2-[(ethylamino)methyl]phenol Dihydrochloride; 4-(7-Chloro-4-quinolylamino)-α-ethylamino-o-cresol Dihydrochloride

Canonical SMILES

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl

Metabolite of Amodiaquine:

  • N-Desethyl amodiaquine dihydrochloride is the primary metabolite of the antimalarial drug amodiaquine []. This means it's the main product formed when the body breaks down amodiaquine [].
  • Studying N-Desethyl amodiaquine dihydrochloride helps researchers understand amodiaquine's metabolism and potential drug interactions [].

Antimalarial Activity:

  • Research shows N-Desethyl amodiaquine dihydrochloride itself possesses antimalarial activity against the Plasmodium falciparum parasite, a major cause of malaria in humans [].
  • This suggests N-Desethyl amodiaquine dihydrochloride might contribute to the overall effectiveness of amodiaquine as an antimalarial treatment [].

Synergistic Effects:

  • Studies indicate N-Desethyl amodiaquine dihydrochloride can work synergistically with amodiaquine, meaning the combination has a greater antimalarial effect than either drug alone [].
  • This synergy could be beneficial in developing new antimalarial therapies.

Availability for Research:

  • N-Desethyl amodiaquine dihydrochloride is commercially available from chemical suppliers like Sigma-Aldrich and Cayman Chemical [, ].
  • This allows researchers to easily obtain the compound for further investigation.

Potential as a Therapeutic Agent:

  • The antimalarial properties and potential synergy with amodiaquine suggest N-Desethyl amodiaquine dihydrochloride might be a candidate for further development as a therapeutic agent for malaria treatment [].
  • More research is needed to evaluate its safety and efficacy in humans.

N-Desethyl amodiaquine dihydrochloride is a chemical compound that serves as a primary metabolite of amodiaquine, an antimalarial drug. Its molecular formula is C₁₈H₁₈Cl₂N₃O, and it is characterized by the presence of three chlorine atoms and a nitrogen-containing heterocyclic structure. This compound is notable for its role in the treatment of malaria, particularly when used in conjunction with other antimalarial agents like artesunate. The dihydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical applications .

  • Disruption of parasite's heme detoxification: DAQ might interfere with the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin breakdown, leading to parasite death.
  • Modification of parasite's cell membrane: DAQ could interact with the parasite's cell membrane, altering its permeability and hindering essential nutrient uptake [].
Typical of amine and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The presence of chlorine atoms allows for nucleophilic substitution reactions, where nucleophiles can replace chlorine atoms.
  • Oxidation: The compound can be oxidized to form more complex structures or derivatives, which may have differing biological activities.
  • Hydrolysis: In aqueous environments, N-desethyl amodiaquine dihydrochloride may hydrolyze, leading to the formation of less active or inactive metabolites .

N-Desethyl amodiaquine dihydrochloride exhibits significant antimalarial activity. It works by inhibiting the heme polymerization process in the malaria parasite, preventing it from detoxifying heme released during hemoglobin digestion. This action leads to the accumulation of toxic heme levels within the parasite, ultimately resulting in its death. Additionally, this compound has shown activity against various other parasites and may possess anti-inflammatory properties .

The synthesis of N-desethyl amodiaquine dihydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with amodiaquine as the starting material.
  • Metabolism: In vivo metabolism can be mimicked in vitro using liver microsomes or specific enzymes that facilitate the demethylation process to yield N-desethyl amodiaquine.
  • Salt Formation: The dihydrochloride salt can be formed by reacting N-desethyl amodiaquine with hydrochloric acid, enhancing its solubility for pharmaceutical formulations .

N-Desethyl amodiaquine dihydrochloride is primarily used in:

  • Antimalarial Treatments: It is utilized in combination therapies for treating malaria, especially in regions with resistant strains of Plasmodium falciparum.
  • Research: The compound is used in pharmacological studies to understand its mechanism of action and potential effects on other diseases.
  • Diagnostic Tools: It may also serve as a standard reference material in laboratory assays aimed at detecting levels of antimalarial drugs in biological samples .

Research indicates that N-desethyl amodiaquine dihydrochloride interacts with various biological systems. Studies have shown that it can enhance the efficacy of other antimalarial drugs when used in combination therapy. Moreover, it has been investigated for its interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions helps in predicting drug-drug interactions and optimizing therapeutic regimens .

Several compounds share structural or functional similarities with N-desethyl amodiaquine dihydrochloride. Here are a few notable examples:

Compound NameMolecular FormulaKey Characteristics
AmodiaquineC₁₈H₁₈Cl₂N₃OParent compound; direct antimalarial agent
ChloroquineC₁₈H₂₄ClN₃Widely used antimalarial; different mechanism of action
PiperaquineC₂₃H₂₃Cl₂N₃OLong-acting antimalarial; often combined with dihydroartemisinin
LumefantrineC₂₂H₂₃ClF₂N₂OUsed in combination therapies; effective against resistant strains

Uniqueness

N-desethyl amodiaquine dihydrochloride's uniqueness lies in its role as a metabolite that retains significant biological activity while exhibiting different pharmacokinetic properties compared to its parent compound, amodiaquine. This characteristic allows it to contribute effectively to combination therapies without the side effects associated with higher doses of parent drugs .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

399.067195 g/mol

Monoisotopic Mass

399.067195 g/mol

Heavy Atom Count

25

UNII

6D53CXP25W

Dates

Modify: 2023-08-15

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